7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one
Description
The compound 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one (CAS: 878722-70-4; molecular formula: C₂₃H₂₅FN₂O₄; MW: 412.45 g/mol) features a coumarin core (2H-chromen-2-one) substituted with a 4-methyl group and a 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy) side chain (Fig. 1).
Properties
IUPAC Name |
7-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-16-12-23(28)30-22-13-18(6-7-19(16)22)29-15-17(27)14-25-8-10-26(11-9-25)21-5-3-2-4-20(21)24/h2-7,12-13,17,27H,8-11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQNCDPOUFVTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been demonstrated that similar compounds are more selective to ENT2 than to ENT1. This selectivity suggests that the compound may bind to a specific site on the ENT2 transporter, inhibiting its function and thus affecting nucleotide synthesis and adenosine regulation.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, the compound disrupts these pathways, potentially leading to downstream effects such as altered DNA synthesis and cellular signaling.
Result of Action
The inhibition of ENTs can lead to a disruption in nucleotide synthesis and adenosine regulation. This can have various molecular and cellular effects, depending on the specific cellular context. For example, in cancer cells, this could potentially lead to a decrease in proliferation due to reduced nucleotide availability for DNA synthesis.
Biological Activity
The compound 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a novel derivative of coumarin that incorporates a piperazine moiety known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a coumarin core modified with a piperazine ring and a fluorinated phenyl group, which is significant for its biological properties.
1. Interaction with Serotonin Receptors
Research indicates that compounds containing piperazine moieties exhibit significant binding affinities to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. In studies involving related compounds, it was observed that modifications in the piperazine structure can enhance receptor affinity and selectivity. For instance, derivatives with specific substitutions on the piperazine ring demonstrated subnanomolar affinities for the 5-HT1A receptor, suggesting that the incorporation of the fluorophenyl group may similarly enhance binding efficacy in our target compound .
2. Antidepressant and Anxiolytic Potential
Given its structural similarities to known antidepressants, this compound is hypothesized to exhibit antidepressant and anxiolytic effects through its action on serotonin receptors. The presence of the piperazine moiety is particularly noteworthy as it has been associated with anxiolytic activity in several studies .
3. Anticancer Properties
Recent investigations into coumarin derivatives have highlighted their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress. The specific activity of our compound against cancer cell lines remains to be fully elucidated, but preliminary data suggest promising results .
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Evaluation of Antidepressant Activity
In a study evaluating the antidepressant-like effects of similar coumarin derivatives in animal models, compounds were administered and behavioral assessments were conducted using the forced swim test and tail suspension test. Results indicated that certain derivatives significantly reduced immobility time compared to controls, suggesting potential antidepressant properties.
Case Study 2: Anticancer Efficacy
Another study focused on the cytotoxic effects of coumarin derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The compounds were tested for their ability to induce apoptosis via flow cytometry assays. Results showed that some derivatives led to increased apoptotic cell populations, indicating their potential as anticancer agents.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperazine-containing compounds. Modifications at specific positions on the coumarin ring and piperazine moiety have been shown to influence receptor selectivity and potency significantly. Future research should focus on synthesizing more derivatives based on this scaffold to explore their pharmacological profiles further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Core Modifications
7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one ()
- Structural Differences : Substitution at the 3-position (piperazinylmethyl) vs. the target’s 7-position (propoxy chain). The 7-methoxy group in this analogue contrasts with the target’s 7-hydroxypropoxy chain.
- Pharmacological Implications : Anti-prostate cancer activity in suggests that piperazine placement at the 3-position may target androgen receptors, whereas the target’s 7-substituent could influence solubility and kinase interactions .
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one ()
- Structural Differences : Substitution at the 4-position (benzylpiperazine-propoxy) and 3-position (phenyl) vs. the target’s 7-position and 4-methyl group.
- Pharmacological Implications : Antimicrobial activity in highlights the role of benzylpiperazine in disrupting microbial membranes. The target’s 2-fluorophenyl group may enhance selectivity for eukaryotic targets (e.g., BRAF/HDAC) due to fluorine’s electronegativity .
7-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one ()
- Structural Differences : Substitution at the 5-hydroxy and 2-phenyl positions vs. the target’s 4-methyl and 7-propoxy groups. The chlorophenylpiperazine contrasts with the target’s fluorophenylpiperazine.
- Pharmacological Implications : Chlorine’s bulkiness and electronegativity may alter binding kinetics compared to fluorine. The 5-hydroxy group could enhance antioxidant activity, while the target’s hydroxylpropoxy chain may improve solubility .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The target’s hydroxypropoxy chain improves aqueous solubility compared to methoxy or bulky substituents (e.g., ).
- Fluorine in the target’s piperazine moiety reduces metabolic degradation compared to chlorine () or nitro groups () .
BRAF/HDAC Dual Inhibition (–2)
- The target’s fluorophenylpiperazine may mimic sulfonamide interactions with HDAC catalytic pockets .
Antimicrobial vs. Anticancer Activity
- ’s benzylpiperazine derivatives exhibit antimicrobial activity, likely via membrane disruption. The target’s fluorophenyl group may redirect activity toward cancer targets (e.g., kinases) due to fluorine’s role in π-stacking with ATP-binding domains .
Antioxidant and Anti-Inflammatory Potential
- Hydroxy-substituted coumarins (e.g., ) show antioxidant activity. The target’s hydroxylpropoxy chain could similarly scavenge free radicals, but its piperazine moiety may confer additional anti-inflammatory effects via modulation of neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
